molecular formula C9H15F2NO4 B1369501 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid CAS No. 81982-56-1

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Cat. No.: B1369501
CAS No.: 81982-56-1
M. Wt: 239.22 g/mol
InChI Key: XHWAYUNOUVDRCD-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is a synthetic organic compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they serve as building blocks for the formation of larger peptide chains .

Mode of Action

The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during the synthesis process . When the peptide chain is complete, the Boc group can be removed through an acid-catalyzed reaction, revealing the original amino acid .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It’s used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Pharmacokinetics

It’s important to note that the boc group can significantly influence these properties by altering the compound’s solubility and stability .

Result of Action

The result of the compound’s action is the formation of peptide chains, which are fundamental components of proteins. These proteins can have various functions in the body, depending on their structure and the specific amino acids they contain .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc deprotection process can be affected by the pH and temperature of the reaction environment .

Safety and Hazards

Like many organic compounds, Boc-protected amino acids can cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

Biochemical Analysis

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid plays a crucial role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to participate in peptide synthesis, where it acts as a substrate for coupling reactions. Enzymes such as proteases and peptidases can interact with this compound, facilitating the formation of peptide bonds. The nature of these interactions involves the recognition of the tert-butoxycarbonyl group by the active site of the enzyme, leading to the cleavage of the protecting group and subsequent formation of the desired peptide bond .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and tissue repair. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as esterases and amidases, which cleave the tert-butoxycarbonyl group, leading to the formation of active metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as amino acid transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The difluorobutanoic acid moiety can be introduced through fluorination reactions using appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butyloxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Substituted Derivatives: Nucleophilic substitution reactions produce various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-((tert-Butoxycarbonyl)amino)-3,3-difluoropropanoic acid
  • 3-((tert-Butoxycarbonyl)amino)-4,4-difluoropentanoic acid

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is unique due to its specific combination of a Boc-protected amino group and a difluorobutanoic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry applications .

Properties

IUPAC Name

4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(10)11)4-6(13)14/h5,7H,4H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWAYUNOUVDRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607567
Record name 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81982-56-1
Record name 3-[(tert-Butoxycarbonyl)amino]-4,4-difluorobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4,4-difluoro-3-amino-butanoic acid, hydrochloride prepared as in Step C (0.702 g, 4 mM), ditertiobutyl dicarbonate (0.916 g, 4.2 mM), sodium bicarbonate (0.336 g, 4 mM) in tetrahydrofuran and water (6 ml of a 1:1 mixture) is heated at reflux for 48 hours. The resulting solution is saturated with sodium chloride and extracted three times with chloroform. The organic phase is dried over anhydrous magnesium sulfate, and the solvent evaporated in vacuo yielding a colorless oil.
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